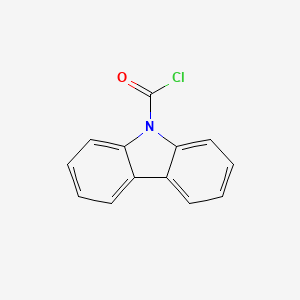

Carbazole-9-carbonyl Chloride

描述

Significance of Carbazole (B46965) Scaffolds in Advanced Organic Chemistry and Materials Science

The carbazole scaffold, a tricyclic aromatic heterocycle, is a privileged structure in the fields of organic chemistry and materials science. rsc.orgchim.it This is due to its unique electronic and photophysical properties, which can be fine-tuned through substitution on the carbazole nucleus. ontosight.ai Carbazoles are known for their electron-rich nature and hole-transporting capabilities, making them exemplary candidates for use in organic electronic devices. bohrium.com

In materials science, carbazole derivatives are integral components in the fabrication of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). chemimpex.comnih.gov Their rigid and planar structure facilitates π-π stacking, which is crucial for charge transport in organic semiconductors. mdpi.com Furthermore, the high thermal and chemical stability of the carbazole unit contributes to the durability and longevity of these materials. chemimpex.com In the realm of medicinal chemistry, the carbazole framework is found in numerous naturally occurring alkaloids and synthetic compounds exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and neuroprotective effects. rsc.orgontosight.ainih.gov

Role of Carbonyl Chlorides as Reactive Synthetic Intermediates in Fine Chemical Synthesis

Carbonyl chlorides, also known as acyl chlorides, are among the most reactive derivatives of carboxylic acids. ebsco.com This high reactivity makes them exceptionally valuable intermediates in fine chemical synthesis, where they serve as powerful acylating agents. iitk.ac.innumberanalytics.com The functional group consists of a carbonyl group (C=O) bonded to a chlorine atom, and the strong electron-withdrawing nature of the chlorine atom renders the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. numberanalytics.comfiveable.me

This inherent reactivity allows carbonyl chlorides to readily react with a wide range of nucleophiles, such as alcohols, phenols, amines, and water, to form esters, amides, and carboxylic acids, respectively. ebsco.comsavemyexams.com These reactions, typically proceeding through a nucleophilic addition-elimination mechanism, are often rapid and high-yielding. fiveable.me Carbonyl chlorides are also key reactants in Friedel-Crafts acylation reactions, a fundamental method for forming carbon-carbon bonds by introducing an acyl group to an aromatic ring. iitk.ac.infiveable.me Their versatility and efficiency in forming new chemical bonds make them indispensable tools for constructing complex molecules in the pharmaceutical, agrochemical, and polymer industries. numberanalytics.com

Overview of Carbazole-9-carbonyl Chloride's Broad Utility in Academic Synthesis and Material Development Programs

This compound merges the desirable properties of the carbazole scaffold with the high reactivity of a carbonyl chloride. This combination makes it a versatile and widely used reagent in both academic research and industrial applications for creating specialized molecules. chemimpex.com The primary utility of this compound is to act as a linker, efficiently introducing the carbazole moiety onto various molecular backbones. smolecule.com

In academic synthesis, it is employed to create novel carbazole derivatives for studying reaction mechanisms and exploring new chemical transformations. smolecule.com Its well-defined structure and reactivity make it a suitable model compound for investigating nucleophilic substitution and acylation processes. smolecule.com

In the field of materials science, this compound is a key precursor for developing advanced functional materials. smolecule.com Researchers utilize it to synthesize polymers and small molecules for applications in organic electronics. chemimpex.com For example, it can be reacted with hydroxyl- or amine-functionalized materials to create new polymers with enhanced thermal stability, electrical conductivity, or fluorescent properties. chemimpex.comresearchgate.net These materials are then investigated for their potential use in energy-efficient lighting (OLEDs), solar energy conversion (photovoltaics), and specialty plastics. chemimpex.com The ability to systematically modify resins and polymers with the carbazole unit via this compound allows for the precise tuning of material properties to meet specific performance requirements. researchgate.netresearchgate.net

Below is a table summarizing the key application areas of this compound in research and development:

| Field | Specific Application | Outcome/Benefit | Citation |

| Organic Electronics | Synthesis of OLED and photovoltaic materials | Development of energy-efficient lighting and solar energy technologies | chemimpex.com |

| Polymer Chemistry | Production of specialty polymers | Creation of materials with high thermal stability and electrical conductivity | chemimpex.com |

| Pharmaceutical Synthesis | Intermediate in drug development | Facilitates the synthesis of potential therapeutic agents, including those for neurological disorders | chemimpex.com |

| Analytical Chemistry | Fluorescent reagent | Used for the detection of amines and amino acids | smolecule.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

carbazole-9-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClNO/c14-13(16)15-11-7-3-1-5-9(11)10-6-2-4-8-12(10)15/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCENRFKQKSIRLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3N2C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60390777 | |

| Record name | Carbazole-9-carbonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60390777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73500-82-0 | |

| Record name | Carbazole-9-carbonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60390777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbazole-9-carbonyl Chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Pathways and Methodological Advancements for Carbazole 9 Carbonyl Chloride and Its Precursors

Foundational Preparative Routes to Carbazole-9-carbonyl Chloride

The initial synthesis of this compound was established in the mid-20th century. Foundational work demonstrated the reaction of carbazole (B46965) with phosgene (B1210022) (COCl₂) under controlled conditions to yield the target compound. smolecule.com This early method often required purification by recrystallization from solvents like benzene (B151609) and underscored the compound's sensitivity to moisture, necessitating storage in an inert atmosphere. smolecule.com

Alternative foundational routes have also been developed. One common approach involves the reaction of carbazole with an excess of a chlorinating agent such as thionyl chloride or phosphorus oxychloride, which introduces the carbonyl chloride group at the 9-position. smolecule.com Carbonylation reactions, which utilize carbon monoxide and other reagents to introduce the carbonyl group onto suitable carbazole precursors, represent another synthetic strategy. smolecule.com These foundational methods established the groundwork for producing this compound, a versatile intermediate valued for its reactive carbonyl chloride group that readily undergoes nucleophilic substitution. smolecule.comchemimpex.com

N-Acylation Strategies for Carbazole Derivatives Utilizing Acyl Chlorides

N-acylation is a fundamental transformation in organic synthesis for creating amides and related structures, which are prevalent in pharmaceuticals and agrochemicals. fortunejournals.com For nitrogen-containing heterocycles like carbazole, N-acylation using acyl chlorides is a common and effective method for functionalization. fortunejournals.comresearchgate.net This process typically involves the reaction of the N-H bond of the carbazole ring with a reactive acyl chloride. The reaction can be promoted by a base to deprotonate the carbazole nitrogen, enhancing its nucleophilicity. This strategy allows for the introduction of various acyl groups onto the carbazole scaffold, leading to a diverse range of derivatives.

Regioselective N-Acylation of Carbazole with Chloroacetyl Chloride

The N-acylation of carbazole with chloroacetyl chloride is a key step in the synthesis of various functionalized derivatives. This reaction demonstrates high regioselectivity, with the acylation occurring specifically at the nitrogen atom (the 9-position) of the carbazole ring.

A common protocol involves dissolving carbazole in a suitable solvent, such as benzene, and adding a base like triethylamine (B128534). bas.bg Chloroacetyl chloride, dissolved in the same solvent, is then added dropwise to the stirred solution. The reaction typically proceeds at room temperature over several hours. bas.bg The triethylamine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the N-acylated product, 1-(9H-carbazol-9-yl)-2-chloroethanone. bas.bg This intermediate is valuable for further synthesis; for example, it can be coupled with aminophenols to create novel carbazole analogues with potential antioxidant properties. bas.bg

Similarly, chloroacetyl chloride is used to acylate ring-fused 2-(9H-carbazol-1-yl)anilines, where it selectively reacts with the exocyclic amino group to form 2-chloroacetamides in high yields (89-99%). tandfonline.com These amides can then undergo intramolecular cyclization, demonstrating the utility of chloroacetyl chloride in building complex polycyclic carbazole structures. tandfonline.com

Table 1: N-Acylation of Carbazole with Chloroacetyl Chloride

| Reactant | Reagent | Base | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Carbazole | Chloroacetyl chloride | Triethylamine | Benzene | 1-(9H-carbazol-9-yl)-2-chloroethanone | Good | bas.bg |

Application of Acetyl Chloride in the Functionalization of Carbazole and its Derivatives

Acetyl chloride serves as a versatile reagent for the functionalization of carbazole, primarily through Friedel-Crafts acylation, which targets the aromatic rings rather than the nitrogen atom, especially when the nitrogen is already substituted. This electrophilic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), and results in the introduction of acetyl groups onto the carbazole core, most commonly at the C-3 and C-6 positions due to their higher electron density.

This method has been applied to a variety of N-substituted carbazoles to produce 3,6-diacetyl derivatives. The general procedure involves suspending AlCl₃ and acetyl chloride in a solvent like dichloromethane (B109758) (DCM), to which a solution of the N-substituted carbazole is added. The reaction is typically stirred at room temperature for several hours. rsc.org This approach has been successfully used for the synthesis of 3,6-diacetyl derivatives of 9-methyl-carbazole, 9-ethyl-carbazole, 9-phenyl-carbazole, and 9-(4'-bromophenyl)-carbazole, with yields often reaching 85% or higher. rsc.org A similar protocol is used for 9-isopropyl-9H-carbazole. evitachem.com

The Friedel-Crafts acylation of unsubstituted 9H-carbazole also proceeds readily, using AlCl₃ and acetyl chloride in DCM, to afford 3,6-diacetyl-9H-carbazole in excellent yield. osti.gov These acetylated carbazoles are important precursors for creating more complex molecules, such as carbazole-dicarboxylate ligands used in the construction of porous coordination cages. rsc.orgosti.gov

Table 2: Friedel-Crafts Acylation of Carbazole Derivatives with Acetyl Chloride

| Substrate | Catalyst | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|

| 9-methyl-carbazole | AlCl₃ | DCM | 3,6-diacetyl-9-methyl-carbazole | - | rsc.org |

| 9-ethyl-carbazole | AlCl₃ | DCM | 3,6-diacetyl-9-ethyl-carbazole | 96% | rsc.org |

| 9-phenyl-carbazole | AlCl₃ | DCM | 3,6-diacetyl-9-phenyl-carbazole | 85% | rsc.org |

| 9-(4'-bromophenyl)-carbazole | AlCl₃ | DCM | 3,6-diacetyl-9-(4'-bromophenyl)-carbazole | 85% | rsc.org |

| 9H-carbazole | AlCl₃ | DCM | 3,6-diacetyl-9H-carbazole | Excellent | osti.gov |

Esterification Reactions Involving Hydroxyl-Functionalized Resins and this compound

This compound is effectively used to functionalize polymers by reacting with their hydroxyl groups through esterification. This strategy has been employed to modify ketonic resins, such as methyl ethyl ketone formaldehyde (B43269) resin (MEKFR) and cyclohexanone (B45756) formaldehyde resin (CFR), thereby imparting the photoluminescent and electrochemical properties of the carbazole moiety to the polymer backbone. researchgate.netemerald.comresearchgate.net

The synthesis is achieved by an esterification reaction between the highly reactive acyl chloride of this compound (CzCl) and the hydroxyl groups present on the resin. emerald.comresearchgate.net This creates a new comonomer (e.g., Cz-MEKFR or Cz-CFR) where the carbazole unit is chemically bonded to the resin. researchgate.netemerald.com The resulting modified resins exhibit properties from both components; for instance, the carbazole groups provide fluorescence and electroactivity, while the resin backbone can improve solubility and adhesion. researchgate.netemerald.com

These carbazole-modified resins can be further polymerized, either chemically using an oxidizing agent like ceric ammonium (B1175870) nitrate (B79036) or electrochemically, to produce conductive polymers. researchgate.net Characterization using techniques such as FTIR, NMR, and UV-visible spectroscopy confirms the successful attachment of the carbazole groups to the resin. emerald.comresearchgate.net For example, FTIR spectra of the modified resins show characteristic peaks for the carbazole aromatic rings and the new ester carbonyl group. researchgate.netemerald.com This modification approach provides a pathway to novel functional materials with potential applications in conductive coatings and electronic devices.

Optimization of Reaction Conditions and Yields in this compound Synthesis

Optimizing reaction conditions is crucial for improving the efficiency, yield, and environmental footprint of chemical syntheses. In the context of synthesizing this compound and its derivatives, several methodological advancements have been explored.

One area of optimization involves the use of novel reaction media and catalysts. For instance, cyclodextrins have been shown to mediate reactions involving carbazole derivatives, where their encapsulating effect can alter reactivity and solubility, potentially enhancing reaction rates and yields for syntheses conducted in aqueous environments. smolecule.com

Another significant advancement is the use of solvent-free or solid-state reaction conditions. For the N-acylation of 1,2,3,4-tetrahydrocarbazoles with various acyl chlorides, a solid-grind methodology has been shown to be remarkably efficient. tsijournals.com In this method, the carbazole derivative is ground with anhydrous potassium carbonate, followed by the addition of the acylating agent. This process significantly reduces reaction times (e.g., from 120 minutes in refluxing DMF to 18 minutes in the solid state) and leads to higher yields (e.g., from 85% to 94%). tsijournals.com This approach is cleaner, faster, and avoids the use of potentially toxic solvents.

In the synthesis of more complex structures derived from carbazoles, such as macrocycles, pathway optimization is key to achieving acceptable yields. For example, when synthesizing large carbazole-based macrocycles, converting dicarboxylic acid precursors into more reactive diacyl chlorides before the final cyclization step was found to mitigate a significant drop in yield. beilstein-journals.org While not a direct synthesis of this compound, this principle of activating precursors is a fundamental strategy for optimizing complex syntheses and maximizing product recovery. beilstein-journals.org These examples highlight a continuous effort to refine synthetic routes, making them more practical, scalable, and sustainable.

Chemical Reactivity and Mechanistic Investigations of Carbazole 9 Carbonyl Chloride

Nucleophilic Substitution Reactions Involving the Carbonyl Chloride Moiety

The carbonyl chloride functional group in Carbazole-9-carbonyl chloride is highly susceptible to nucleophilic attack. This reactivity is the basis for its widespread use in the synthesis of a variety of carbazole (B46965) derivatives. The electron-withdrawing nature of the carbonyl group, combined with the leaving group potential of the chloride ion, facilitates these substitution reactions. chemimpex.comcymitquimica.com

Formation of Amides and Esters via Substitution

This compound readily reacts with primary and secondary amines to form the corresponding N-substituted carbazole-9-carboxamides. This reaction, a type of Schotten-Baumann reaction, typically proceeds under mild conditions, often at room temperature in the presence of a base like triethylamine (B128534) or pyridine (B92270) to neutralize the hydrochloric acid byproduct. fishersci.de The reaction is general for a wide range of amines, including aromatic and aliphatic amines. amazonaws.comresearchgate.net The presence of electron-donating groups on the amine can enhance the reaction rate, while electron-withdrawing groups may slow it down. amazonaws.com

Similarly, the reaction of this compound with alcohols leads to the formation of carbazole-9-carboxylates (esters). smolecule.comgerli.com This esterification is often carried out in an aprotic solvent. gerli.com The general scheme for these reactions is depicted below:

Scheme 1: Synthesis of Amides and Esters from this compound

A variety of carbazole-based amides and esters have been synthesized using this methodology for applications in medicinal chemistry and materials science. nih.govescholarship.org

Table 1: Examples of Amide and Ester Formation Reactions

| Nucleophile | Product | Reaction Conditions |

|---|---|---|

| Substituted Aromatic Amines | 6-hydroxy-N-phenyl-9H-carbazole-3-carboxamide derivatives | Strong base (e.g., DCC), dehydrohalogenating agent |

| Fatty Alcohols (C12-C18) | Fatty acid carbazole-9-carboxylates | Dry acetonitrile, 1-methylimidazole (B24206) (catalyst), 65°C |

Reactions with Hydrazine (B178648) and Hydrazine Derivatives

This compound reacts with hydrazine hydrate (B1144303) to produce 2-(9H-carbazol-9-yl)acetohydrazide. arabjchem.org This reaction typically occurs in a suitable solvent like ethanol (B145695) under reflux. arabjchem.org The resulting hydrazide is a key intermediate for the synthesis of various heterocyclic compounds. For instance, it can be further reacted with reagents like sodium nitrite/HCl to form diazonium salts, which are precursors to other derivatives. arabjchem.org

Furthermore, these carbazole hydrazides can undergo condensation reactions with aldehydes and ketones to form the corresponding hydrazones. nih.gov These reactions are often carried out in ethanol under reflux. nih.gov The synthesis of various carbazole derivatives has been achieved through these pathways, leading to compounds with potential biological activities. arabjchem.orgnih.govnih.gov

Table 2: Reactions with Hydrazine and Derivatives

| Reactant | Product | Key Features |

|---|---|---|

| Hydrazine Hydrate | 2-(9H-carbazol-9-yl)acetohydrazide | Intermediate for heterocyclic synthesis |

| Substituted Aldehydes | Carbazole hydrazones | Formed via condensation with carbazole hydrazides |

Influence of Reaction Environment on Reactivity Profiles

The reactivity of this compound is significantly influenced by the reaction environment, including the choice of solvent and the presence of catalysts. These factors can affect reaction rates, product yields, and even the reaction pathway itself.

Solvent Effects on Derivatization Reactions

The polarity of the solvent plays a crucial role in the derivatization reactions of this compound. For instance, the fluorescence behavior of carbazole derivatives, which can be indicative of their electronic environment, shows a bathochromic shift (a shift to longer wavelengths) in their emission maxima as the solvent polarity increases. researchgate.net This has been observed in solvents like cyclohexane, ethanol, acetonitrile, and water. researchgate.netresearchgate.net The use of aprotic solvents like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or ethyl acetate (B1210297) is common for nucleophilic substitution reactions to avoid unwanted side reactions with protic solvents like water or alcohols. fishersci.de In some cases, a biphasic system with an aqueous solution of a base is employed. fishersci.de

Catalytic Modulation of Reaction Pathways, including Cyclodextrin (B1172386) Inclusion Effects

The reactivity of this compound can be modulated through catalysis. For example, in the formation of esters from fatty alcohols, 1-methylimidazole is used as a catalyst. gerli.com Palladium-based catalysts have also been employed in cross-coupling reactions involving carbazole derivatives. vanderbilt.edunih.gov

A particularly interesting aspect is the effect of cyclodextrins (CDs) on the reactivity of this compound. researchgate.net Cyclodextrins are macrocyclic oligosaccharides that can form inclusion complexes with guest molecules, altering their physical and chemical properties. researchgate.netmdpi.com The inclusion of the carbazole moiety into the hydrophobic cavity of a cyclodextrin can enhance the reactivity of the carbonyl chloride group in derivatization reactions. smolecule.com This is because the cyclodextrin can alter the local environment of the reactant, potentially stabilizing transition states or increasing the effective concentration of the reactants. researchgate.net Studies have shown that in the presence of cyclodextrins like 2,3-di-O-methyl-β-CD and 2-hydroxypropyl-β-CD, the hydrolysis and subsequent decarboxylation of this compound are accelerated compared to reactions in simple buffered aqueous solutions. researchgate.netresearchgate.net This catalytic effect of cyclodextrins highlights their potential to control and enhance the reactivity of this compound in aqueous environments. researchgate.netresearcher.life

Hydrolysis and Decarboxylation Pathways of this compound

Under aqueous conditions, particularly under basic conditions, this compound can undergo hydrolysis to form carbazole-9-carboxylic acid. smolecule.com This carboxylic acid intermediate is often unstable and can subsequently undergo decarboxylation to yield carbazole. researchgate.netresearchgate.net This hydrolysis-decarboxylation pathway can be a competing reaction during derivatization reactions carried out in the presence of water. researchgate.net As mentioned previously, the presence of cyclodextrins can catalyze this hydrolysis and decarboxylation process. researchgate.netresearchgate.net

The rate of hydrolysis is dependent on the pH of the solution, with basic conditions facilitating the reaction. researchgate.net The mechanism likely involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, followed by the elimination of the chloride ion to form the carboxylate, which then decarboxylates.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Carbazole |

| Triethylamine |

| Pyridine |

| Dichloromethane (DCM) |

| Tetrahydrofuran (THF) |

| Ethyl Acetate |

| Hydrazine Hydrate |

| 2-(9H-carbazol-9-yl)acetohydrazide |

| Ethanol |

| Sodium Nitrite |

| Hydrochloric Acid (HCl) |

| Cyclohexane |

| Acetonitrile |

| 1-methylimidazole |

| 2,3-di-O-methyl-β-cyclodextrin |

| 2-hydroxypropyl-β-cyclodextrin |

| Carbazole-9-carboxylic acid |

Exploration of this compound in Advanced Cross-Coupling Methodologies

This compound serves as a valuable electrophilic partner in a variety of advanced, palladium-catalyzed cross-coupling reactions. chemimpex.com Its reactivity is centered on the C(acyl)-Cl bond, which is susceptible to oxidative addition to a low-valent palladium center, initiating the catalytic cycle. This reactivity allows for the direct introduction of the carbazole-9-carbonyl moiety onto various organic fragments, providing a straightforward route to complex ketones that are pivotal in materials science and medicinal chemistry. The utilization of acyl chlorides like this compound in Suzuki-Miyaura and Sonogashira reactions represents a key strategy for the synthesis of these important molecular structures. researchgate.netnsf.gov

One of the primary applications of this compound is in the Acyl Suzuki-Miyaura cross-coupling . This reaction facilitates the formation of a carbon-carbon bond between the acyl carbon of the carbonyl chloride and an organoboron compound, typically a boronic acid or ester. nsf.gov The process is highly chemoselective for the C(acyl)-Cl bond, even in the presence of other halide functionalities on the coupling partners. nsf.gov The general mechanism involves the oxidative addition of the C-Cl bond to a Pd(0) catalyst, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the desired ketone and regenerate the Pd(0) catalyst. mdpi.com The reaction tolerates a wide array of functional groups and can be performed under relatively mild conditions. nsf.gov

Table 1: Acyl Suzuki-Miyaura Coupling with Acyl Chlorides This table presents representative conditions for Acyl Suzuki-Miyaura couplings, applicable to substrates like this compound.

| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |

|---|---|---|---|---|---|

| Pd(OAc)₂ / Phosphine Ligand | K₃PO₄ | Toluene | 80-110 | 75-95 | nsf.govrsc.org |

| Pd(PPh₃)₂Cl₂ / PPh₃ | AgBF₄ | Toluene | 80 | Good to Excellent | rsc.org |

| Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 90 | Moderate to Good | mdpi.comscirp.org |

Another significant cross-coupling methodology employing this compound is the Acyl Sonogashira reaction . This reaction extends the conventional Sonogashira coupling to acid chlorides, enabling the synthesis of α,β-alkynyl ketones (ynones). researchgate.net It involves the coupling of the acyl chloride with a terminal alkyne, co-catalyzed by palladium and copper complexes. researchgate.netwikipedia.org The palladium cycle is believed to proceed via oxidative addition of the this compound to a Pd(0) species. wikipedia.org Concurrently, the copper cycle activates the terminal alkyne by forming a copper(I) acetylide. wikipedia.org Transmetalation of the acetylide group to the palladium(II) complex, followed by reductive elimination, affords the final ynone product and regenerates the active catalysts. wikipedia.org These ynones are versatile intermediates for synthesizing various heterocyclic compounds. researchgate.net

Table 2: Acyl Sonogashira Coupling with Acyl Chlorides This table outlines typical conditions for Acyl Sonogashira couplings, relevant for this compound.

| Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temperature | Reference |

|---|---|---|---|---|---|

| Pd(PPh₃)₂Cl₂ | CuI | Triethylamine (TEA) | THF or DMF | Room Temp. to 100°C | researchgate.netacs.org |

| Pd(PPh₃)₄ | CuI | Pyrrolidine | NMP | Room Temp. | wikipedia.org |

| PdCl₂(dppf) | CuI | Et₃N | Dioxane | Room Temp. | researchgate.net |

Mechanistically, the use of this compound in these reactions offers an advantage over couplings involving NH-carbazole derivatives. The nitrogen atom in the carbazole ring is protected by the carbonyl group, which prevents the formation of NH-carbazole as a byproduct during precatalyst activation or through side reactions. acs.orgnih.gov In some palladium-catalyzed systems, free NH-carbazole has been documented to form stable complexes with palladium(II) intermediates, potentially inhibiting the catalytic cycle and reducing reaction efficiency. acs.orgnih.govsigmaaldrich.com By using the N-acylated derivative, this potential pathway for catalyst deactivation is avoided, leading to more robust and predictable catalytic performance.

The research findings indicate that the key steps in these cross-coupling reactions are the oxidative addition of the acyl chloride to a Pd(0) complex, transmetalation, and reductive elimination. nih.gov The success of these transformations hinges on the careful selection of the catalyst, ligands, base, and solvent to optimize the rate of each step in the catalytic cycle while minimizing side reactions. The resulting carbazolyl ketones are valuable precursors for organic light-emitting diodes (OLEDs), specialty polymers, and fluorescent dyes. chemimpex.com

Derivatization and Functionalization Strategies Employing Carbazole 9 Carbonyl Chloride

Synthesis of Novel Carbazole (B46965) Amides, Hydrazides, and Hydrazones

The reactivity of the carbazole N-acyl group, readily formed from carbazole-9-carbonyl chloride, is fundamental to the synthesis of various derivatives. The generation of amides, hydrazides, and hydrazones represents a primary strategy for molecular diversification.

Carbazole Amides: The synthesis of carbazole-based amides is often achieved through the reaction of a carbazole carboxylic acid derivative with an appropriate amine. frontiersin.org For instance, carbazole-based carboxylic acids can be activated and then reacted with various amines to form the corresponding amide derivatives. frontiersin.org A general method involves dissolving the carbazole acid in an anhydrous solvent like acetonitrile, adding a base such as pyridine (B92270), followed by an activating agent like methanesulfonyl chloride. frontiersin.org The subsequent addition of a primary or secondary amine leads to the formation of the target carbazole amide. frontiersin.org Another approach involves the direct acylation of an amine with an acid chloride, such as this compound, in the presence of a base like triethylamine (B128534) in a dry solvent. nih.gov

Carbazole Hydrazides: Carbazole hydrazides are key intermediates for building more complex heterocyclic systems. A common synthetic route starts with the esterification of a carbazole N-acetic acid derivative, followed by reaction with hydrazine (B178648) hydrate (B1144303). nih.govarabjchem.org For example, ethyl 2-(9H-carbazol-9-yl)acetate can be refluxed with an excess of hydrazine hydrate in ethanol (B145695) to yield 2-(9H-carbazol-9-yl)acetohydrazide. arabjchem.orgnih.gov This acetohydrazide serves as a versatile precursor for further functionalization. acgpubs.org

Carbazole Hydrazones: Carbazole hydrazones are readily synthesized by the condensation reaction between a carbazole-based carbohydrazide (B1668358) and various aldehydes or ketones. nih.gov Typically, the carbazole hydrazide is dissolved in ethanol, and the desired aldehyde is added to the solution. nih.gov The mixture is then heated to reflux to drive the reaction to completion, often resulting in the precipitation of the hydrazone product upon cooling. nih.govrdd.edu.iq

Table 1: Synthesis of Carbazole Amides, Hydrazides, and Hydrazones

| Derivative Type | Starting Materials | Key Reagents | Product Class |

|---|---|---|---|

| Amide | Carbazole Carboxylic Acid, Amine | Pyridine, Methanesulfonyl Chloride | Carbazole Amide |

| Amide | Amine, this compound | Triethylamine | Carbazole Amide |

| Hydrazide | Ethyl 2-(9H-carbazol-9-yl)acetate | Hydrazine Hydrate | Carbazole Acetohydrazide |

| Hydrazone | Carbazole Carbohydrazide, Aldehyde | Ethanol (reflux) | Carbazole Hydrazone |

Construction of Heterocyclic Systems from this compound Intermediates

The functional groups introduced via this compound are instrumental in the subsequent cyclization reactions to form various heterocyclic systems.

Formation of Thiazolidine (B150603) and Thiadiazino Derivatives

Thiazolidine Derivatives: Carbazole-substituted thiazolidine rings can be synthesized through multi-step sequences. One pathway begins with the acetylation of 1,2,3,4-tetrahydrocarbazole, followed by condensation with thiourea (B124793) to form an imino derivative. mdpi.com This intermediate, upon reaction with chloroacetic acid, undergoes cyclization to yield the thiazolidine derivative. mdpi.comscispace.com The process is believed to proceed through the formation of a mercaptoacetic acid intermediate which then cyclizes. mdpi.com Another method involves synthesizing carbazole-thiosemicarbazides from the corresponding hydrazide. These thiosemicarbazides can then be cyclized with reagents like ethyl bromoacetate (B1195939) in the presence of sodium acetate (B1210297) to construct the thiazolidine ring. nih.gov

Thiadiazino Derivatives: The synthesis of carbazole-fused thiadiazino systems has also been reported. Starting from a 1-acetyl-1,2,3,4-tetrahydro-9H-carbazole derivative condensed with thiosemicarbazide, treatment with thionyl chloride in pyridine can induce cyclization to furnish a mdpi.comCurrent time information in Bangalore, IN.ijper.orgthiadiazin-5-oxide derivative. mdpi.com A different approach involves creating carbazole-9-carbodithioic acid from carbazole and carbon disulfide, which is then reacted with hydrazine hydrate to form carbazole-9-thiocarbohydrazide. biointerfaceresearch.com This intermediate can be alkylated with 1,2-dibromoethane (B42909) to yield a 2-(carbazol-9-yl)-5,6-dihydro-4H-1,3,4-thiadiazine. biointerfaceresearch.com

Synthesis of Oxadiazole-One Ring Systems

The 1,3,4-oxadiazole (B1194373) moiety is a common target in medicinal chemistry, and several synthetic routes start from carbazole-derived precursors. A widely used method involves the cyclization of N,N'-disubstituted hydrazine intermediates. mdpi.com This typically begins with the synthesis of a carbazole hydrazide, such as 2-(9H-carbazol-9-yl)acetohydrazide. nih.govuomosul.edu.iq This hydrazide is then reacted with an acyl chloride to form an N,N'-diacylhydrazine derivative. mdpi.com The subsequent cyclization of this intermediate using a dehydrating agent like phosphorus oxychloride yields the 2,5-disubstituted 1,3,4-oxadiazole ring. mdpi.com

Alternatively, a carbazole acetohydrazide can be reacted with carbonyldiimidazole (CDI) to form an intermediate that leads to an oxadiazole-one ring system. nih.gov In another variation, a carbazole ester is first converted to its corresponding hydrazide, which is then condensed with an aldehyde to form a hydrazone. uomosul.edu.iq This hydrazone can then be cyclized by heating in acetic anhydride (B1165640) to form the target 1,3,4-oxadiazole derivative. uomosul.edu.iq

Table 2: Synthesis of Heterocyclic Systems

| Heterocycle | Precursor | Key Reagents for Cyclization |

|---|---|---|

| Thiazolidine | Carbazole-imino derivative | Chloroacetic Acid |

| Thiazolidine | Carbazole-thiosemicarbazide | Ethyl Bromoacetate, Sodium Acetate |

| Thiadiazine | Carbazole-thiosemicarbazide derivative | Thionyl Chloride, Pyridine |

| Thiadiazine | Carbazole-9-thiocarbohydrazide | 1,2-Dibromoethane |

| 1,3,4-Oxadiazole | N,N'-Diacylhydrazine (Carbazole-derived) | Phosphorus Oxychloride |

| 1,3,4-Oxadiazole | Carbazole Hydrazone | Acetic Anhydride |

Design and Synthesis of Carbazole-Conjugated Architectures

This compound is an excellent starting point for tethering the carbazole moiety to other chemical scaffolds, leading to novel conjugated systems with tailored properties.

Carbazole-Tethered Oxyethylamino Derivatives

The synthesis of novel carbazole-tethered oxyethylamino derivatives has been explored for developing new antimicrobial agents. ijper.org The synthetic strategy commences with carbazole as the foundational pharmacophore. ijper.org These designed molecules can incorporate other functionalities, such as a 4-oxothiazolidine moiety, which is introduced in a subsequent step. ijper.org The synthesis involves creating an initial set of carbazole derivatives which are then reacted with thioglycolic acid, leading to the cyclization into a thiazolidinone scaffold, resulting in the final carbazole-tethered structures. ijper.org

Conjugation with Aminophenols for Novel Analogue Development

The conjugation of carbazoles with aminophenols represents a strategy for developing novel analogues with potential antioxidant properties. A key intermediate, 1-(9H-carbazol-9-yl)-2-chloroethanone, can be synthesized by the N-acylation of carbazole with chloroacetyl chloride. This chloro-substituted intermediate is then reacted with various aminophenols and substituted aminophenols in a base-catalyzed condensation reaction. This approach allows for the systematic synthesis of a series of carbazole analogues conjugated with different aminophenol moieties.

Table 3: Synthesis of Carbazole-Conjugated Architectures

| Conjugated Architecture | Intermediate | Conjugation Partner | Key Reaction Type |

|---|---|---|---|

| Oxyethylamino Derivatives | Carbazole derivative | Thioglycolic Acid | Cyclization |

| Aminophenol Conjugates | 1-(9H-carbazol-9-yl)-2-chloroethanone | Aminophenols | Base-catalyzed Condensation |

Polymerization of this compound Modified Resins

The modification of insulating ketonic resins, such as Methyl Ethyl Ketone Formaldehyde (B43269) Resin (MEKFR) and Cyclohexanone (B45756) Formaldehyde Resin (CFR), with this compound (CzCl) via esterification of their hydroxyl groups is a key strategy to produce new, functional comonomers. researchgate.netemerald.comemerald.comingentaconnect.com These resulting comonomers, for instance Cz-MEKFR and Cz-CFR, combine the processability of the parent resin with the valuable electro-optical properties of the carbazole unit. researchgate.netemerald.com The carbazole group acts as the active site for subsequent polymerization, allowing the formation of conductive polymers from materials that are initially insulators. emerald.comemerald.com This method provides an alternative to the random copolymerization of carbazole with resins, offering a more defined structure. researchgate.net The resulting polymers can be synthesized through both chemical and electrochemical oxidative methods. emerald.comresearchgate.netmdpi.com

Chemical oxidative polymerization is a common method for synthesizing conductive polymers from carbazole-modified resins. emerald.commdpi.com Ceric (IV) ammonium (B1175870) nitrate (B79036) (CAN) is a frequently employed oxidizing agent for this process. emerald.commdpi.comscispace.com The polymerization is typically carried out by adding a solution of CAN in a suitable solvent, like dimethylformamide (DMF) or acetonitrile, to a solution of the carbazole-modified resin comonomer (e.g., Cz-CFR). emerald.comtandfonline.com This initiates an oxidative coupling reaction between the carbazole units.

The mechanism involves the oxidation of the carbazole monomer to a radical cation, which then undergoes coupling reactions, typically at the 3 and 6 positions of the carbazole ring, to form the polymer chain. researchgate.net The concentration of the oxidant (CAN) and the comonomer can significantly influence the properties of the resulting polymer, including its conductivity, yield, and solubility. emerald.comingentaconnect.com For instance, in the polymerization of Cz-CFR, varying the CAN concentration has a direct impact on the final polymer's characteristics. emerald.com This technique has been used to synthesize a range of soluble and conductive copolymers of carbazole and its derivatives in the presence of resins like MEKF-R. researchgate.netresearchgate.net

Table 1: Chemical Polymerization of Carbazole-Modified Resins using Ceric Ammonium Nitrate (CAN)

| Comonomer | Oxidant | Solvent | Key Findings | Reference |

|---|---|---|---|---|

| Cz-CFR | CAN | DMF | The concentration of CAN and Cz-CFR affected the conductivity, yield, and solubility of the resulting polymer, P(Cz-CFR). | emerald.comingentaconnect.com |

| Cz, NVCz, ECz with MEKF-R | CAN | Acetonitrile | A new class of soluble and conductive copolymers was synthesized via oxidative polymerization. | researchgate.netresearchgate.net |

| N-Ethylcarbazole (ECz) and N-Methylpyrrole (N-MPy) | CAN | Acetonitrile | Random copolymers were successfully synthesized, demonstrating the versatility of CAN for copolymerizing carbazole derivatives. | tandfonline.com |

Electrochemical polymerization, or electropolymerization, is a powerful technique to synthesize conductive polymer films directly onto an electrode surface. mdpi.commdpi.com This method offers clean synthesis without the need for catalysts and allows for direct grafting of the polymer onto a substrate. mdpi.com For this compound modified resins like Cz-MEKFR and Cz-CFR, electropolymerization is achieved through anodic oxidation. researchgate.netemerald.comemerald.com The process is typically performed using cyclic voltammetry (CV) or potentiostatic methods in an electrolyte solution, such as dichloromethane (B109758) containing a supporting electrolyte. emerald.comemerald.comdergipark.org.tr

The generally accepted mechanism involves the initial one-electron oxidation of the carbazole moiety to form a radical cation. researchgate.net These radical cations then couple, most often at the electron-rich 3 and 6 positions of the carbazole rings, to build the conjugated polymer backbone. researchgate.net As the polymer film grows on the electrode, it becomes conductive and exhibits reversible redox behavior, which can be observed as increasing current peaks in successive CV scans. dergipark.org.tracs.org

The resulting polymer films are characterized by various techniques. Cyclic voltammetry is used to study the electrochemical activity, determine oxidation and reduction potentials, and assess the stability of the polymer. emerald.comacs.org Spectroelectrochemistry, which combines UV-Vis spectroscopy with electrochemical measurements, allows for the determination of the polymer's electronic properties, such as the optical band gap (Eg). emerald.com From these measurements, other key parameters like the ionization potential (Ip) and electron affinity (Ea) can be calculated. researchgate.netemerald.comemerald.com These characterization methods allow for a comparative analysis between the synthesized polymer (e.g., P(Cz-MEKFR)) and the homopolymer of carbazole (PCz). researchgate.netemerald.com

Table 2: Electrochemical Properties of Polymers from Carbazole-Modified Resins

| Polymer | Polymerization Method | Key Electrochemical Parameters | Characterization Techniques | Reference |

|---|---|---|---|---|

| P(Cz-MEKFR) | Potentiodynamic Electrodeposition | Ip, Ea, Eg, peak potentials (Ep), and doping degree (y) were calculated and compared to PCz. | CV, Polarization Curves, UV-Vis, In situ Spectroelectrochemistry | researchgate.netemerald.com |

| P(Cz-CFR) | Potentiodynamic Electrodeposition | Ip, Ea, Eg, Ep, doping degree (y), and specific capacitance (Csp) were calculated. | CV, Polarization Curves, Electrochemical Impedance Spectroscopy | emerald.comingentaconnect.com |

| Polycarbazole (general) | Anodic Oxidation | Reversible redox couples observed; potential determines film structure. | CV, Spectroelectrochemistry | mdpi.comdergipark.org.tracs.org |

Development of Carbazole-Based Photoreductants and Electron-Transporting Units

The inherent electron-donating nature of the carbazole nucleus makes its derivatives prime candidates for use in optoelectronic applications, including as photoreductants and as core components of electron-transporting materials (ETMs). rsc.orgresearchgate.net The properties of these materials can be finely tuned by introducing various functional groups onto the carbazole scaffold at the nitrogen atom or the aromatic rings. mdpi.comresearchgate.net

For ETMs, a common molecular design strategy involves creating Donor-Acceptor (D-A) or Acceptor-Donor-Acceptor (A-D-A') structures. rsc.orgrsc.org In this framework, the electron-rich carbazole acts as the donor (D), while strong electron-withdrawing groups, such as 1,3,4-oxadiazole or cyano moieties, serve as the acceptors (A). rsc.org This molecular architecture facilitates a more pronounced charge separation, which can enhance electron transport capabilities. rsc.org For example, A-D-A' type ETMs incorporating carbazole, oxadiazole, and cyano groups have demonstrated electron currents several orders of magnitude higher than precursor designs or commercial ETMs. rsc.org These advanced materials have been successfully used to achieve high external quantum efficiencies in organic light-emitting devices (OLEDs). rsc.orgacs.org

Furthermore, the electron-donating strength of carbazoles has spurred interest in their application as photoinduced single-electron reductants. researchgate.net The modularity of the carbazole structure allows for systematic modifications to enhance its reducing power upon photoexcitation. researchgate.net Carbazole derivatives are also extensively used as hole-transport materials (HTMs) in devices like perovskite solar cells and solid-state dye-sensitized solar cells, where their high hole mobility and stability are advantageous. rsc.orgnih.gov

Table 3: Applications of Carbazole Derivatives in Electronic Devices

| Material Type | Molecular Design | Application | Performance Metric | Reference |

|---|---|---|---|---|

| Electron Transport Material (ETM) | A-D-A' (Carbazole-Oxadiazole-Cyano) | Green Phosphorescent OLEDs | Maximum External Quantum Efficiency (EQE) > 20% | rsc.org |

| Hole Transport Material (HTM) | Small molecule carbazole derivatives | Perovskite Solar Cells (PSCs) | Power Conversion Efficiency (PCE) of 9.8% | nih.gov |

| Hole Transport Material (HTM) | D-A type (Carbazole-Indone/Rhodanine) | Perovskite Solar Cells (PSCs) | Enhanced molecular interaction and device performance. | rsc.org |

| Host Material / Emitter | Donor-Acceptor (D-A) Carbazole Compounds | TADF OLEDs | Used as host materials and in emitters based on thermally activated delayed fluorescence. | researchgate.netacs.org |

Research Applications in Advanced Materials and Chemical Technologies

Organic Electronics and Optoelectronic Devices

The carbazole (B46965) core is a cornerstone in the design of organic semiconducting materials due to its electron-rich nature and rigid planar structure, which facilitates efficient charge transport. mdpi.com Carbazole-9-carbonyl chloride provides a convenient chemical handle to incorporate this functionality into small molecules and polymers for various optoelectronic applications.

Derivatives of carbazole are extensively used in multiple layers of OLED devices owing to their excellent charge injection and transport capabilities, high thermal and morphological stability, and wide energy gap. nih.gov Materials synthesized from carbazole precursors function as host materials for phosphorescent emitters, as hole-transporting layers (HTLs), and even as fluorescent emitters themselves. mdpi.commdpi.com

The rigid structure of carbazole helps in forming stable amorphous films, a crucial requirement for device longevity. nih.gov By functionalizing the carbazole core, researchers can precisely tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels to optimize charge injection and device efficiency. nih.gov For instance, carbazole-based host materials are designed to have high triplet energies, which is essential for preventing energy loss in phosphorescent OLEDs (PhOLEDs). mdpi.comgoogle.com Research has demonstrated that devices incorporating carbazole derivatives can achieve high external quantum efficiencies (EQE), with some yellow-emitting OLEDs reaching over 27% and green-emitting devices achieving efficiencies as high as 29.08%. mdpi.comrsc.org

Table 1: Performance of Selected OLEDs Incorporating Carbazole-Based Materials

| Device Type | Carbazole Material Role | Emitter | Max. External Quantum Efficiency (EQE) | Max. Power Efficiency (PE) | Turn-on Voltage (V) |

|---|---|---|---|---|---|

| Green PhOLED | Host (A29) | Ir(ppy)₃ | 29.08% | 96.98 cd/A | - |

| Blue PhOLED | Host (D18) | FIrpic | 27.0% | 48.9 lm/W | - |

| Yellow OLED | Host (MS-OC) | PO-01 | 27.1% | 113.0 lm/W | 2.1 V |

Data sourced from multiple research findings on carbazole-based OLEDs. mdpi.commdpi.comrsc.org

In the realm of organic photovoltaics (OPVs), carbazole-based materials are prized for their role as electron-donor components in the active layer of solar cells. rsc.org The electron-rich carbazole unit facilitates efficient hole transport, a critical process for charge separation and collection at the electrodes. mdpi.com Polymers derived from 2,7-disubstituted carbazoles, in particular, have been a focus of intense research for use in bulk heterojunction (BHJ) solar cells. rsc.org

Table 2: Performance of OPV Devices with Carbazole-Based Donor Polymers

| Donor Polymer | Acceptor Material | Power Conversion Efficiency (PCE) |

|---|---|---|

| 2,7-Carbazole Homopolymer | Fullerene derivatives | >1% |

| 2,7-Carbazole Copolymers | Fullerene derivatives | up to 6% |

| PCDTBT | PC₆₁BM | 3.6% - 5.7% |

Data compiled from studies on carbazole-based polymers in organic solar cells. rsc.orgresearchgate.net

Carbazole-core small molecules represent a highly versatile class of organic semiconductors. Unlike polymers, they offer precise control over molecular weight and purity, which is crucial for achieving reproducible device performance. this compound is an important starting material for synthesizing these molecules, allowing for the attachment of various functional groups at the 9-position to tune their electronic and physical properties.

These small molecules are used as hole-transporting materials (HTMs) in both OLEDs and perovskite solar cells, where their excellent hole mobility and energy level alignment with other device layers lead to improved performance. The thermal stability of these materials is noteworthy, with decomposition temperatures often exceeding 400°C, ensuring robustness during device fabrication and operation. Furthermore, the inherent luminescent properties of the carbazole unit, combined with high photoluminescence quantum yields (PLQY) that can exceed 80%, make them effective emitters in OLEDs.

Table 3: Properties of Carbazole-Based Small Molecule Semiconductors

| Property | Typical Value/Characteristic | Significance in Devices |

|---|---|---|

| Hole Transport | High mobility | Efficient charge extraction and injection. |

| Thermal Stability | Td > 400°C | Robustness during fabrication and operation. |

| Photoluminescence Quantum Yield (PLQY) | Can exceed 80% | High efficiency for light-emitting applications. |

Characteristics based on general findings for carbazole-core small molecules.

Specialty Polymers and Conducting Materials

The incorporation of the carbazole moiety into polymer chains imparts a unique combination of thermal, electrical, and optical properties. This compound facilitates the synthesis of such polymers by allowing the carbazole unit to be integrated as a pendant group or within the main polymer backbone.

The rigid, aromatic structure of carbazole contributes significantly to the thermal stability of polymers that contain it. mdpi.comnih.gov When integrated into a polymer backbone, the carbazole unit restricts chain mobility and increases the energy required for thermal decomposition. This results in materials with high glass transition temperatures (Tg) and excellent morphological stability at elevated temperatures. nih.gov

Furthermore, the electron-rich nature of the carbazole ring system allows for the formation of charge-transfer complexes and facilitates the movement of charge carriers (holes) along the polymer chain upon doping or photo-excitation. This property is the basis for creating electrically conducting polymers. mdpi.com Electrochemical polymerization of carbazole and its derivatives can produce conductive films with varying degrees of stiffness and adhesion, suitable for applications in sensors and electronic coatings. mdpi.com Studies on copolymers of carbazole have shown that film properties, such as stiffness, can be tuned from 9 to 24 GPa by adjusting monomer ratios. mdpi.com

The ability of carbazole to transport positive charge carriers (holes) when exposed to light makes it a fundamental component in photoconductive polymers. mdpi.comresearchgate.net This phenomenon is exploited in applications such as laser printing, electrophotography, and holographic data storage. Poly(N-vinylcarbazole) (PVK) is a classic example of a carbazole-based photoconductive polymer. Research has shown that sensitizing carbazole-containing polymers with various electron acceptors can significantly enhance their photosensitivity and extend their response across the visible spectrum. researchgate.net

In photorefractive materials, which are capable of changing their refractive index in response to light, the carbazole moiety typically serves as the photoconducting part of a multifunctional polymer. It provides the necessary charge generation and transport capabilities, while other components of the polymer system provide the electro-optic response. Carbazole-based photorefractive polymers have been synthesized that allow for the controlled incorporation of chromophores, demonstrating the tunability of these advanced optical materials. researchgate.net

Table 4: Compound Names

| Compound Name | Abbreviation/Synonym |

|---|---|

| This compound | 9-(Chlorocarbonyl)carbazole |

| poly[N-9'-heptadecanyl-2,7-carbazole-alt-5,5-(4',7'di-2-thienyl-2',1',3'-benzothiadiazole)] | PCDTBT |

| -phenyl-C₆₁-butyric acid methyl ester | PC₆₁BM or PCBM |

| -phenyl-C₇₁-butyric acid methyl ester | PC₇₁BM |

| poly-N-(2,3-epoxypropyl)carbazole | PEPK |

| Poly(N-vinylcarbazole) | PVK |

| Tris(2-phenylpyridine)iridium(III) | Ir(ppy)₃ |

Fluorescent Reagents and Probes in Analytical and Biochemical Research

Carbazole derivatives are highly valued in analytical and biochemical research due to their intrinsic fluorescence. Their rigid, planar structure and extended π-conjugated system give rise to high fluorescence quantum yields, making them ideal fluorophores for the development of sensitive detection methods. rsc.orgresearchgate.net this compound, in particular, serves as a versatile precursor for creating a variety of fluorescent reagents and probes.

Development of Fluorescent Dyes for Advanced Imaging and Diagnostic Research

The carbazole scaffold is a privileged structure in the design of fluorescent probes for bioimaging. researchgate.net Its favorable photophysical properties, combined with good biocompatibility, have led to the development of sensors for various biologically relevant analytes. researchgate.netepa.gov By chemically modifying the carbazole core, researchers can create "turn-on" or "turn-off" fluorescent probes that signal the presence of a specific target through a change in fluorescence intensity.

For example, a fluorescent probe based on a carbazole fluorophore was synthesized for the detection of hypochlorite (B82951) (ClO⁻), a reactive oxygen species with important physiological and pathological roles. The probe, (E)-3-(9-ethyl-9H-carbazol-6-yl)-1-(2-hydroxy-5-methoxyphenyl)prop-2-en-1-one, demonstrated high specificity and a strong linear relationship between fluorescence intensity and ClO⁻ concentration, with a low detection limit of 0.30 μM. researchgate.net Crucially, this probe was successfully applied to monitor hypochlorite levels within living HepG2 cells, showcasing the potential of carbazole-based dyes in advanced diagnostic research and for understanding cellular processes. researchgate.netepa.gov

The design strategy often involves creating donor-π-acceptor (D-π-A) systems, where the carbazole unit acts as the electron donor. This architecture can lead to intramolecular charge transfer (ICT) properties, resulting in large Stokes shifts and enhanced optical characteristics suitable for bioimaging. researchgate.net Researchers have also developed novel D-A-D dyes using a hexahydro-1H-carbazole donor unit for applications in solution-processed OLEDs, demonstrating the versatility of the carbazole framework in creating new fluorescent materials. nih.gov

Utilization in Pre-Column Fluorescence Derivatization for Liquid Chromatography (e.g., Amino Acids, Biogenic Amines)

In analytical chemistry, high-performance liquid chromatography (HPLC) is a powerful technique for separating and quantifying components in a mixture. However, many biologically important molecules, such as amino acids and biogenic amines, lack a native chromophore or fluorophore, making them difficult to detect with standard UV or fluorescence detectors. nih.govnih.gov To overcome this, a derivatization step is employed where a labeling reagent reacts with the analyte to form a product that is easily detectable.

This compound is an excellent reagent for the fluorogenic labeling of primary and secondary amino groups found in amino acids and biogenic amines. researchgate.net The derivatization reaction is typically carried out "pre-column," meaning the analytes are labeled before being injected into the HPLC system. The reaction is generally rapid and proceeds under mild basic conditions, often using a borate (B1201080) buffer at a pH of around 9. researchgate.net

The resulting carbazole derivatives are highly fluorescent and exhibit good chromatographic properties, allowing for their sensitive detection and efficient separation on reversed-phase columns. researchgate.net This approach significantly enhances the sensitivity of the analytical method, enabling the quantification of trace amounts of these biomolecules. Other carbazole-based chloroformate reagents, such as 1,2-benzo-3,4-dihydrocarbazole-9-ethyl chloroformate (BCEOC) and 4-(carbazole-9-yl)-benzyl chloroformate (CBBC-Cl), have also been developed to further improve sensitivity and optimize derivatization conditions for specific applications. researchgate.net The selection of the derivatizing reagent is a critical step in method development for the analysis of biogenic amines and other compounds in complex matrices like food and beverages. nih.govunimas.my

| Derivatization Reagent | Analyte Class | Key Features |

| This compound (C9CC) | Amino acids, Amines | Forms highly fluorescent derivatives, good chromatographic properties. researchgate.net |

| 1,2-benzo-3,4-dihydrocarbazole-9-ethyl chloroformate (BCEOC) | Amino acids, Peptides, Aliphatic amines | Sensitive fluorescence derivatizing reagent. researchgate.net |

| 4-(carbazole-9-yl)-benzyl chloroformate (CBBC-Cl) | Amino acids | Rapid derivatization (within 6 min) at room temperature. researchgate.net |

| 9-fluorenylmethyl-chloroformate (FMOC-Cl) | Secondary amino acids | Commonly used reagent for primary and secondary amines. academicjournals.org |

| o-phthaldialdehyde (OPA) | Primary amino acids | Rapid reaction, but derivatives can have stability issues. nih.govacademicjournals.org |

Application of the Carbazole-9-carbonyl-oxy-amine (CCOA) Method for Carbonyl Group Quantification in Cellulosic Materials

The quantification of carbonyl groups in cellulosic materials like wood pulp is of great industrial importance, as these functional groups can negatively impact paper quality by causing yellowing and reducing strength. ncsu.eduncsu.edu Traditional methods for carbonyl determination often lack accuracy and reproducibility. The CCOA method is a powerful, fluorescence-based approach that provides a precise and sensitive means to quantify carbonyl groups in cellulose (B213188). ncsu.eduboku.ac.at

The method is based on the specific and quantitative labeling of all aldehyde and keto groups in the cellulose with a specially designed fluorescent marker, carbazole-9-carboxylic acid [2-(2-aminooxyethoxy)-ethoxy]-amide (CCOA). boku.ac.atresearchgate.net This reagent is synthesized from precursors including this compound. The labeling can be performed either heterogeneously in an aqueous buffer or homogeneously in a solvent system like DMAc/LiCl. researchgate.net

Following the labeling reaction, the derivatized cellulose is dissolved and analyzed using size-exclusion chromatography (SEC) coupled with multi-angle laser light scattering (MALLS), refractive index (RI), and fluorescence detectors. nih.govboku.ac.at This combination of detectors allows for the determination of the carbonyl group content as a function of the molar mass distribution of the cellulose chains. boku.ac.at This "carbonyl profile" provides detailed insights into the location of oxidative damage, distinguishing between reducing end groups and carbonyls formed along the polymer chain. ncsu.eduboku.ac.at

The CCOA method has been successfully applied to:

Monitor oxidative processes during pulp bleaching and the production of Lyocell-type fibers. nih.govboku.ac.at

Investigate the effects of aging and degradation in cellulosic materials. boku.ac.atnih.gov

Assess changes in pulp during industrial treatments such as alkalization and electron beam treatment. nih.govboku.ac.at

Evaluate oxidative damage in historical papers and textiles for conservation purposes. boku.ac.at

The high precision and sensitivity of the CCOA method have made it an invaluable tool for understanding and controlling the chemistry of cellulose processing and degradation. boku.ac.atboku.ac.at

Advanced Spectroscopic and Analytical Methodologies for Characterizing Carbazole 9 Carbonyl Chloride Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidationrsc.orguobaghdad.edu.iqtandfonline.comresearchgate.nettandfonline.comingentaconnect.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides comprehensive information about the carbon-hydrogen framework of a molecule. By analyzing the chemical environment of atomic nuclei, NMR allows for the detailed structural elucidation of Carbazole-9-carbonyl Chloride derivatives. rsc.orguobaghdad.edu.iqtandfonline.comresearchgate.nettandfonline.comingentaconnect.com

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides information on the number, connectivity, and chemical environment of protons in a molecule. In this compound derivatives, the aromatic protons of the carbazole (B46965) ring system typically appear as multiplets in the downfield region of the spectrum, generally between 7.0 and 9.0 ppm. rsc.orguobaghdad.edu.iqtandfonline.comtandfonline.com The specific chemical shifts and coupling constants are highly sensitive to the nature and position of substituents on the carbazole ring. For instance, in N-(9-ethyl-9H-carbazole-3-yl)-2-(substituted phenoxy)acetamide derivatives, the protons of the ethyl group at the 9-position exhibit characteristic signals: a triplet for the methyl (CH₃) protons around 1.31 ppm and a quartet for the methylene (B1212753) (CH₂) protons around 4.42-4.43 ppm. tandfonline.comtandfonline.com The amide N-H proton can be observed as a singlet at a downfield chemical shift, typically between 10.01 and 10.65 ppm, due to its acidic nature and involvement in hydrogen bonding. tandfonline.comtandfonline.com The methylene protons adjacent to the ether oxygen (O-CH₂) in these derivatives resonate as a singlet in the range of 4.6–5.01 ppm. tandfonline.com

Table 1: Representative ¹H NMR Data for Selected Carbazole Derivatives

| Compound | Functional Group | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

|---|---|---|---|---|---|

| 9-Ethyl carbazole | Aromatic-H | 8.08 - 8.12 | d | 7.7 | uobaghdad.edu.iq |

| Aromatic-H | 7.44 - 7.50 | t | 7.5 | uobaghdad.edu.iq | |

| Aromatic-H | 7.39 - 7.42 | d | 8.1 | uobaghdad.edu.iq | |

| Aromatic-H | 7.19 - 7.25 | t | 6.5 | uobaghdad.edu.iq | |

| -CH₂ | 4.34 - 4.42 | q | 7.2 | uobaghdad.edu.iq | |

| -CH₃ | 1.40 - 1.47 | t | 7.2 | uobaghdad.edu.iq | |

| N-(9-Ethyl-9H-carbazole-3-yl)-2-(m-tolyloxy)acetamide | NH | 10.06 | s | - | tandfonline.com |

| Carbazole C₅-H | 8.07 | d | 8 | tandfonline.com | |

| Carbazole C₄-H | 8.44 | s | - | tandfonline.com | |

| Aromatic-H | 6.85 - 7.65 | m | - | tandfonline.com | |

| O-CH₂ | 4.71 | s | - | tandfonline.com | |

| N-CH₂ | 4.43 | q | 7 | tandfonline.com | |

| Ar-CH₃ | 2.31 | s | - | tandfonline.com | |

| -CH₃ | 1.31 | t | 8 | tandfonline.com | |

| 1-Methyl-N-(2-oxo-2-phenylethyl)-9H-carbazole-2-carboxamide | NH (Carbazole) | 11.32 | s | - | nih.gov |

| NH (Amide) | 8.59 | t | 5.7 | nih.gov | |

| Aromatic-H | 8.15 - 8.00 | m | - | nih.gov | |

| Aromatic-H | 7.72 - 7.17 | m | - | nih.gov | |

| -CH₂ | 4.80 | d | 5.8 | nih.gov | |

| -CH₃ | 2.66 | s | - | nih.gov |

This table is interactive. Click on the headers to sort the data.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in this compound derivatives are indicative of their electronic environment. The carbonyl carbon of the this compound group is typically found in the highly deshielded region of the spectrum. In derivatives such as N-(9-ethyl-9H-carbazole-3-yl)-2-(phenoxy)acetamide, the amide carbonyl carbon gives a characteristic signal. tandfonline.com The carbon atoms of the carbazole ring system resonate in the aromatic region, with their specific chemical shifts influenced by the substituents. For example, in 3,6-di-tert-butylcarbazole, the carbons bearing the tert-butyl groups and the carbons of the tert-butyl groups themselves have distinct chemical shifts. rsc.org

Table 2: Representative ¹³C NMR Data for Selected Carbazole Derivatives

| Compound | Carbon Atom | Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| N-(2-Iodo-5-methoxyphenyl)-4-methylbenzenesulfonamide | C=O | - | rsc.org |

| Aromatic C | 160.7, 144.2, 139.0, 138.2, 135.8, 129.6, 127.4, 113.5, 107.6 | rsc.org | |

| C-I | 80.1 | rsc.org | |

| O-CH₃ | 55.5 | rsc.org | |

| Ar-CH₃ | 21.6 | rsc.org | |

| 3,6-di-tert-butyl-9H-carbazole | Aromatic C | 142.24, 138.02, 123.52, 123.33, 116.18, 109.98 | rsc.org |

| Quaternary C (tert-butyl) | 34.69 | rsc.org | |

| CH₃ (tert-butyl) | 32.04 | rsc.org | |

| 1-Methyl-N-(2-oxo-2-phenylethyl)-9H-carbazole-2-carboxamide | C=O (keto) | 196.02 | nih.gov |

| C=O (amide) | 170.49 | nih.gov | |

| Aromatic C | 140.97, 139.75, 135.63, 134.01, 133.87, 129.32, 128.37, 126.38, 123.12, 122.88, 121.05, 119.28, 119.03, 118.63, 117.69, 111.70 | nih.gov | |

| -CH₂ | 46.92 | nih.gov | |

| -CH₃ | 14.75 | nih.gov |

This table is interactive. Click on the headers to sort the data.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysisrsc.orgtandfonline.com

Mass spectrometry is a crucial analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules like many carbazole derivatives. nih.gov It allows for the determination of the molecular weight of the compound by observing the molecular ion peak, often as a protonated molecule [M+H]⁺ or an adduct with a sodium ion [M+Na]⁺. rsc.orgnih.gov For example, in the analysis of various carbazole derivatives, ESI-MS has been used to confirm the molecular weights of the synthesized compounds. rsc.orgnih.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. rsc.orgntu.edu.sg This is a powerful tool for confirming the identity of a newly synthesized compound and distinguishing between compounds with the same nominal mass. For instance, the calculated and found m/z values for the [M+Na]⁺ ion of N-(2-Iodo-5-methoxyphenyl)-4-methylbenzenesulfonamide were determined to be 425.9631 and 425.9630 respectively, confirming its elemental formula. rsc.org Similarly, for a carbazole derivative with the formula C₂₂H₂₇NO₅SNa, the calculated m/z was 440.1502, and the found value was 440.1502, providing strong evidence for the proposed structure. rsc.org

Table 3: Representative ESI-HRMS Data for Selected Carbazole Derivatives

| Compound Formula | Ion | Calculated m/z | Found m/z | Reference |

|---|---|---|---|---|

| C₁₄H₁₄INO₃SNa | [M+Na]⁺ | 425.9631 | 425.9630 | rsc.org |

| C₂₂H₂₇NO₅SNa | [M+Na]⁺ | 440.1502 | 440.1502 | rsc.org |

| C₂₃H₂₆F₃NO₅SNa | [M+Na]⁺ | 508.1376 | 508.1376 | rsc.org |

| C₂₃H₂₉NO₆SNa | [M+Na]⁺ | 470.1608 | 470.1601 | rsc.org |

| C₂₁H₁₆ClN₃O₂ | [M+H]⁺ | 378.093 | 378.107 | acgpubs.org |

| C₂₁H₁₆FN₃O₂ | [M+H]⁺ | 362.123 | 362.141 | acgpubs.org |

This table is interactive. Click on the headers to sort the data.

Vibrational Spectroscopy for Functional Group Identification: Fourier-Transform Infrared (FTIR) Spectroscopyuobaghdad.edu.iqtandfonline.comresearchgate.netresearchgate.netemerald.com

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific chemical bonds.

In this compound and its derivatives, the FTIR spectrum provides clear evidence for the presence of key functional groups. The strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the carbonyl chloride group is a prominent feature. In derivatives where the carbonyl chloride has been reacted, for example, to form an amide, the C=O stretching frequency will shift. For instance, in N-(9-ethyl-9H-carbazole-3-yl)-2-(substituted phenoxy)acetamide derivatives, a characteristic amide C=O stretching vibration is observed in the region of 1659–1698 cm⁻¹. tandfonline.comtandfonline.com Other important vibrational bands include the N-H stretching of the carbazole ring (if unsubstituted at the 9-position) or amide groups, C-N stretching, and the characteristic aromatic C-H and C=C stretching vibrations of the carbazole moiety. uobaghdad.edu.iqresearchgate.netaip.org For example, the FTIR spectrum of 9-ethyl carbazole shows a strong band at 3051 cm⁻¹ for aromatic C-H stretching and bands at 1600 and 1620 cm⁻¹ for aromatic C=C stretching. uobaghdad.edu.iq

Table 4: Characteristic FTIR Absorption Bands for Carbazole Derivatives

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Amide N-H | Stretch | 3299 - 3249 | tandfonline.comtandfonline.com |

| Aromatic C-H | Stretch | ~3051 | uobaghdad.edu.iqresearchgate.net |

| Aliphatic C-H | Stretch | ~2908 | tandfonline.com |

| Amide C=O | Stretch | 1698 - 1659 | tandfonline.comtandfonline.com |

| Aromatic C=C | Stretch | 1620 - 1460 | uobaghdad.edu.iqaip.org |

| C-N | Stretch | 1360 - 1227 | uobaghdad.edu.iqaip.org |

| C-O-C | Stretch | ~1274 | tandfonline.com |

This table is interactive. Click on the headers to sort the data.

Electronic Absorption and Emission Spectroscopy

Electronic absorption and emission spectroscopy are pivotal in elucidating the photophysical properties of this compound derivatives. These techniques provide insights into the electronic transitions within the molecules, which are highly sensitive to the molecular structure and environment.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, corresponding to electronic transitions within a molecule. For carbazole derivatives, the spectra are characterized by absorption bands arising from π–π* and n–π* transitions of the aromatic system. rsc.org

The position and intensity of these absorption bands are influenced by the substituents on the carbazole core and the solvent used. For instance, studies on carbazole-based dyes show distinct absorption peaks between 240 nm and 400 nm. rsc.orgresearchgate.net A typical carbazole chromophore exhibits characteristic absorption bands. For example, a carbazole-triazine hybrid compound in THF shows a double band pattern with maximum absorption (λmax) at 322 nm and 336 nm, which is characteristic of fluorescent compounds. mdpi.com Another absorption at a lower wavelength of 293 nm is also observed, influenced by the triazine functionality. mdpi.com

In a study of novel pyridine-carbazole acrylonitrile (B1666552) derivatives in solution, molar absorption coefficients were associated with absorptions at 380 nm, 378 nm, and 396 nm, respectively. nih.gov When measured in the solid state, these absorptions shifted to 398 nm, 390 nm, and 442 nm. nih.gov This red shift in the solid state can be attributed to the formation of J-aggregates, resulting from strong intermolecular attractive forces. nih.gov

| Compound Type | Solvent/State | Absorption Maxima (λmax) (nm) | Reference |

|---|---|---|---|

| Carbazole-Triazine Hybrid | THF | 293, 322, 336 | mdpi.com |

| Pyridine-Carbazole Acrylonitrile Derivative 1 | Solution | 380 | nih.gov |

| Pyridine-Carbazole Acrylonitrile Derivative 1 | Solid State | 398 | nih.gov |

| Pyridine-Carbazole Acrylonitrile Derivative 2 | Solution | 378 | nih.gov |

| Pyridine-Carbazole Acrylonitrile Derivative 2 | Solid State | 390 | nih.gov |

| Pyridine-Carbazole Acrylonitrile Derivative 3 | Solution | 396 | nih.gov |

| Pyridine-Carbazole Acrylonitrile Derivative 3 | Solid State | 442 | nih.gov |

Fluorescence Spectrophotometry

Fluorescence spectrophotometry provides information about the emission properties of molecules after they have absorbed light. Carbazole derivatives are known for their fluorescent properties, making them suitable for applications like fluorescent probes and organic light-emitting diodes (OLEDs). smolecule.comchemimpex.com The fluorescence behavior is highly dependent on the molecular structure and the surrounding environment, such as solvent polarity. researchgate.netnih.gov

For many carbazole derivatives, an increase in solvent polarity leads to a bathochromic (red) shift in the fluorescence emission maxima. researchgate.netnih.gov For example, a carbazole-triazine hybrid that absorbs at 322 nm and 336 nm exhibits intense blue fluorescence at 400 nm in a dilute THF solution. mdpi.com Similarly, novel pyridine-carbazole acrylonitrile derivatives show fluorescence emission at 540 nm and 604 nm. nih.gov The introduction of cyanoacetic acid groups to carbazole-based compounds can also lead to a red shift in emission peaks compared to analogous compounds with aldehyde groups. rsc.org

The quantum yield, a measure of the efficiency of the fluorescence process, is also a key parameter. In one study, pyridine-carbazole acrylonitrile compounds in powder form exhibited fluorescence quantum yields of 0.05, 0.14, and 0.006. nih.gov The environment significantly impacts fluorescence intensity; for instance, the inclusion of carbazole derivatives into the cavity of 2-hydroxypropyl-beta-cyclodextrin (B2473086) (HPβ-CD) can lead to a remarkable enhancement in fluorescence intensity compared to solutions in ethanol (B145695). nih.gov